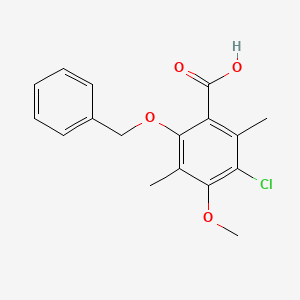![molecular formula C15H13ClO B14605273 1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene CAS No. 58102-72-0](/img/structure/B14605273.png)
1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a chlorine atom and an allyl phenyl ether group
Métodos De Preparación
The synthesis of 1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene typically involves the reaction of 1-chloro-4-hydroxybenzene with 3-phenylprop-2-en-1-ol under suitable conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-chloro-4-hydroxybenzene is replaced by the allyl phenyl ether group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is facilitated by the electron-withdrawing nature of the chlorine atom, making the benzene ring more susceptible to nucleophilic attack.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield benzoquinone derivatives, while reduction with lithium aluminum hydride may produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the manufacture of specialty chemicals, including dyes, fragrances, and polymers.
Mecanismo De Acción
The mechanism by which 1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene exerts its effects depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biochemical responses. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or induction of oxidative stress.
Comparación Con Compuestos Similares
1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene can be compared with other similar compounds, such as:
1-Chloro-4-[(3,3,3-trifluoroprop-1-en-2-yl)oxy]benzene: This compound features a trifluoromethyl group instead of a phenyl group, which can significantly alter its chemical and physical properties.
1-Chloro-4-[(3-chloroprop-2-en-1-yl)oxy]benzene:
1-Chloro-4-[(3-methylprop-2-en-1-yl)oxy]benzene: The methyl group substitution can influence the compound’s steric and electronic properties.
Propiedades
Número CAS |
58102-72-0 |
|---|---|
Fórmula molecular |
C15H13ClO |
Peso molecular |
244.71 g/mol |
Nombre IUPAC |
1-chloro-4-(3-phenylprop-2-enoxy)benzene |
InChI |
InChI=1S/C15H13ClO/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2 |
Clave InChI |
JBGPHUKGYNZEIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCOC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


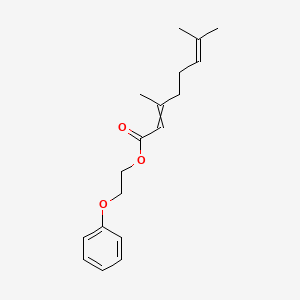

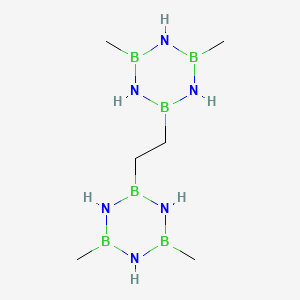

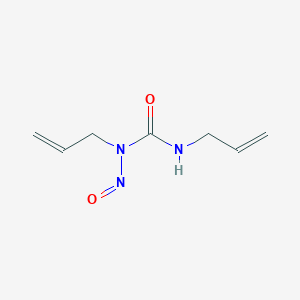
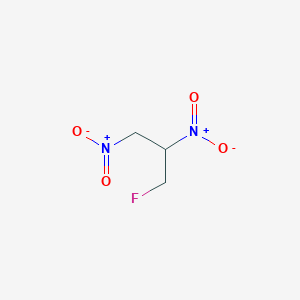
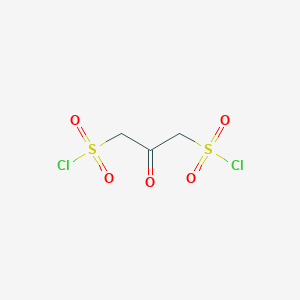
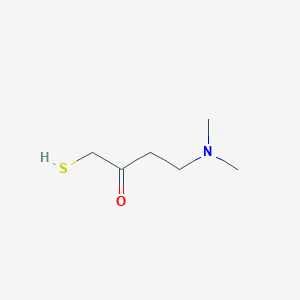
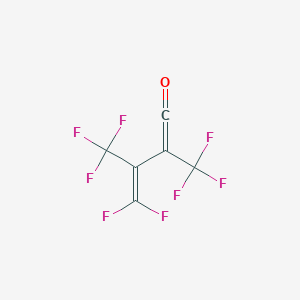
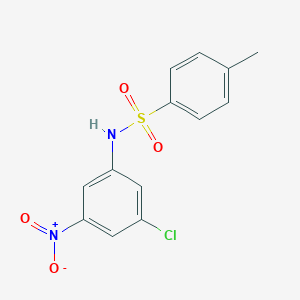
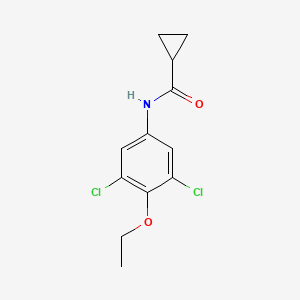
![4-{5-[4-(Dimethylamino)phenyl]-3H-1,2,4-dithiazol-3-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium perchlorate](/img/structure/B14605277.png)

